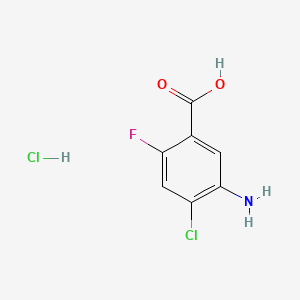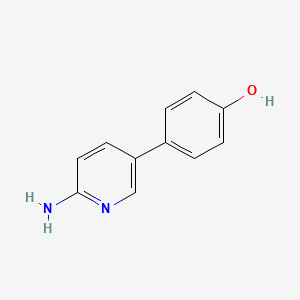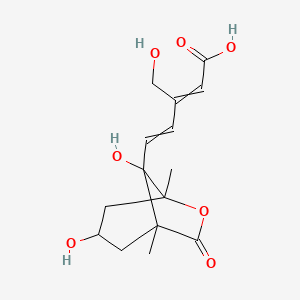
Termitomycamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroprotection
Termitomycamide B, a fatty acid amide isolated from the mushroom Termitomyces titanicus, has demonstrated neuroprotective properties. Specifically, it effectively inhibits endoplasmic reticulum (ER) stress-dependent cell death . ER stress is associated with several neuronal diseases, including Parkinson’s, Alzheimer’s, and prion diseases. By shielding against ER stress-induced cell death, Termitomycamide B holds promise as a potential therapeutic agent for neurodegenerative conditions.
Anti-Inflammatory and Analgesic Effects
Termitomyces albuminosus, another mushroom species, is used in traditional Chinese medicine to treat hemorrhoids, which cause inflammation and pain during bowel movements. Interestingly, the dry matter of the culture broth of T. albuminosus exhibits analgesic and anti-inflammatory properties . While this finding pertains to a related mushroom, it highlights the potential of Termitomycamide B or similar compounds for managing inflammatory conditions.
Antifungal Activity
While not directly related to ER stress, Termitomycamide B’s origin from a mushroom suggests potential antifungal properties. Investigating its effects on fungal growth and viability could reveal new avenues for combating fungal infections.
Mecanismo De Acción
Target of Action
Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .
Mode of Action
Termitomycamide B interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, Termitomycamide B helps to maintain the normal function of the ER .
Biochemical Pathways
The primary biochemical pathway affected by Termitomycamide B is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature
Result of Action
The primary result of Termitomycamide B’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .
Action Environment
The action of Termitomycamide B is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.
Safety and Hazards
Propiedades
IUPAC Name |
(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGHQVBEWMXHZ-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


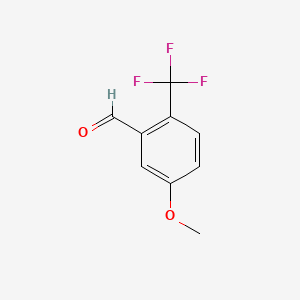



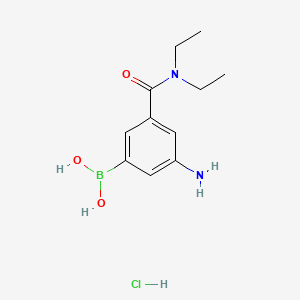
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
